Sodium L-lactate-3-13C solution finds application in scientific research as an internal standard for the quantitative determination of blood lactate and pyruvate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].
Internal standards are known substances added to a sample in a specific amount to:
By comparing the signal intensity of the target analyte to the signal intensity of the internal standard, researchers can obtain quantitative information about the amount of lactate and pyruvate present in the blood sample [, ].
Sodium L-lactate-3-13C solution, due to its isotopic enrichment with the stable isotope carbon-13 (13C), can also be used to study metabolic pathways involving lactate, such as NAD+ redox metabolism [].
13C labeling allows researchers to track the fate of lactate molecules within a cell or organism. By measuring the incorporation of 13C into specific molecules downstream of lactate in the metabolic pathway, researchers can gain insights into the activity and regulation of these pathways [].
Sodium L-lactate-3-13C solution is a stable isotopic form of sodium lactate, where the carbon atom at position three of the lactate molecule is replaced with the stable isotope carbon-13. This compound is utilized in various scientific and medical applications due to its unique isotopic labeling, which allows for tracking and analysis in metabolic studies and other biochemical research. The molecular formula for sodium L-lactate-3-13C is C2H3NaO3, with a molecular weight of approximately 113.05 g/mol. It is commonly available in aqueous solutions, with concentrations varying depending on the supplier and intended use .
Sodium L-lactate-3-¹³C solution itself doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule in scientific research. The ¹³C enrichment allows researchers to distinguish between isotopically labeled lactate molecules and their unlabeled counterparts within a complex biological system using MS []. This enables them to study various aspects of lactate metabolism, such as:
Sodium L-lactate-3-¹³C solution is generally considered non-toxic and non-hazardous []. However, as with any laboratory chemical, standard safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection when handling the solution.
These reactions are crucial for understanding its behavior in biological systems and its role in metabolism .
Sodium L-lactate plays a significant role in metabolic processes, particularly in energy production and pH regulation. It serves as an important substrate for gluconeogenesis and can be converted into pyruvate, which enters the Krebs cycle for energy production. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways more effectively, providing insights into cellular respiration and energy metabolism .
Sodium L-lactate-3-13C can be synthesized through several methods:
The choice of synthesis method often depends on the required purity and isotopic enrichment level .
Sodium L-lactate-3-13C has a variety of applications, including:
Its unique isotopic signature makes it particularly valuable in research settings where tracking metabolic flux is essential .
Studies involving sodium L-lactate-3-13C often focus on its interactions within biological systems:
These studies leverage the compound's isotopic labeling to provide detailed insights into metabolic dynamics .
Several compounds share structural similarities with sodium L-lactate-3-13C, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium L-lactate | C3H5NaO3 | Commonly used in clinical settings without isotopic labeling. |
Sodium D-lactate | C3H5NaO3 | Enantiomer of sodium L-lactate; used in similar applications but may have different biological effects. |
Calcium L-lactate | C6H10CaO6 | A calcium salt of lactic acid; used as a dietary supplement. |
Potassium L-lactate | C3H5K O3 | Used similarly to sodium lactate but with potassium as the cation. |
Sodium L-lactate-3-13C's uniqueness lies primarily in its isotopic labeling, which enables precise tracking in metabolic studies, making it invaluable for research that requires detailed understanding of biochemical pathways .
Isotopic labeling represents a fundamental approach in metabolic research, allowing scientists to track specific molecules through complex biochemical pathways. The strategic positioning of 13C labels within metabolites enables researchers to elucidate metabolic fluxes that would otherwise remain obscure. In metabolic studies, lactate serves as a critical metabolite linking glycolytic and oxidative metabolism, making labeled lactate compounds particularly valuable for investigating energy metabolism in both normal and pathological conditions.
The synthesis of Sodium L-lactate-3-13C solution involves precise incorporation of the 13C isotope at the C3 position (methyl group) of lactate. Commercial preparations typically contain 45-55% (w/w) in H2O with ≥99 atom % 13C enrichment and ≥98% chemical and chiral purity. The systematic naming convention identifies this compound as sodium 2-hydroxy(313C)propanoate, with a molecular weight of 113.05 g/mol.
The synthesis process must maintain strict quality control parameters to ensure both isotopic and chiral purity. The 13C-labeled precursors are processed through stereoselective enzymatic or chemical routes to preserve the L-configuration critical for biological applications. The resulting solutions undergo rigorous quality control testing, including HPLC analysis for chiral purity and mass spectrometry for isotopic enrichment verification.
Table 1: Specifications of Commercial Sodium L-lactate-3-13C Solution
The preparation of hyperpolarized [1-13C]lactate solutions for specialized NMR applications involves additional considerations. For instance, a methodology described by researchers involves mixing sodium [1-13C]lactate solution with d8-glycerol in a 1:1 ratio and doping with 50 mM TEMPOL radical to enhance polarization efficiency. This preparation undergoes dynamic nuclear polarization (DNP) at extremely low temperatures (1 ± 0.05 K) to achieve the hyperpolarized state necessary for advanced metabolic imaging applications.
The choice between 13C3-labeled lactate and 13C-pyruvate as metabolic tracers depends on the specific metabolic questions being addressed. Both compounds offer unique advantages in metabolic studies, particularly when investigating the pyruvate-lactate equilibrium mediated by lactate dehydrogenase (LDH).
Pyruvate labeled with 13C is frequently used to measure lactate production as an indicator of glycolytic activity, particularly in cancer metabolism studies. When hyperpolarized [1-13C]pyruvate is administered, the appearance of labeled lactate signals indicates LDH activity and can serve as a biomarker for tumorous tissue with elevated lactate levels. Conversely, [1-13C]lactate can be used to examine lactate utilization and oxidative metabolism in tissues like the brain and heart.
Research has demonstrated that the intensity of the 13C-lactate signal following administration of hyperpolarized [1-13C]pyruvate primarily reflects the rapid 13C label exchange catalyzed by LDH rather than net lactate production. This exchange is directly related to the endogenous lactate pool size, making this measurement valuable for detecting tumorous tissues with elevated lactate concentrations.
Table 2: Comparative Properties of 13C3-Lactate vs. 13C-Pyruvate as Metabolic Tracers
Parameter | 13C3-Lactate | 13C-Pyruvate | Implications |
---|---|---|---|
Primary Metabolic Pathway | Oxidative metabolism, gluconeogenesis | Glycolysis, TCA cycle | Different pathway targeting |
T₁ Relaxation Time | Moderate | Relatively long | Affects observable window in hyperpolarized studies |
Blood-Brain Barrier Penetration | Limited | More efficient | Influences brain metabolism studies |
Cell Uptake Mechanism | MCT transporters | MCT transporters | Similar cellular uptake dynamics |
Typical Dose (Hyperpolarized Studies) | 7 μL/g body weight (13 ± 3 mM blood concentration) | Similar range | Comparable experimental protocols |
Signal-to-Noise Ratio | Moderate | Higher | Pyruvate typically yields stronger signals |
A key advantage of using 13C3-fully labeled lactate is the ability to track the fate of all carbon atoms simultaneously, providing more comprehensive metabolic information. Studies using 13C-lactate bolus administration demonstrated that this approach allows for calculation of lactate kinetics with minimal perturbation to endogenous metabolism, making it suitable for critically ill patients where extensive sampling might be problematic.
In murine tumor models, researchers have investigated the distribution of labeled lactate between intracellular and extracellular compartments by combining imaging with measurements of labeled lactate concentration in blood and tumor tissues. These studies revealed significant export of labeled lactate from tumors, although labeled lactate in the blood pool showed relatively low polarization levels.
Maintaining the chiral purity of Sodium L-lactate-3-13C in aqueous solutions presents significant challenges due to potential racemization under certain conditions. The L-configuration is essential for accurate interpretation of metabolic data, as D-lactate metabolism follows different pathways in mammalian systems.
Several strategies have been developed to preserve chiral integrity in these preparations:
pH Control: Maintaining the solution at slightly alkaline pH (7.5-8.5) minimizes acid-catalyzed racemization that can occur at extreme pH values.
Temperature Management: Commercial preparations recommend storage at -20°C to prevent degradation and preserve chiral purity. For experimental protocols, temperature control during preparation and administration is essential.
Light Protection: Some preparations recommend protection from light to prevent photolytic degradation that might affect chiral integrity.
Stabilizing Additives: Although not explicitly mentioned in the search results, buffer systems and chelating agents may be employed in some formulations to enhance stability.
Quality Control Protocols: Regular monitoring via chiral HPLC ensures ≥98% chiral purity is maintained throughout the product's shelf life.
For applications requiring exceptionally high chiral purity, such as stereochemical metabolic studies, additional purification steps may be necessary immediately before use. The development of microanalytical techniques for rapid assessment of chiral purity has facilitated these quality control processes.
Table 3: Factors Affecting Chiral Purity Retention in Sodium L-lactate-3-13C Solutions
Factor | Impact | Mitigation Strategy |
---|---|---|
pH | Extreme pH can catalyze racemization | Maintain pH 7.5-8.5; use appropriate buffers |
Temperature | Elevated temperatures accelerate racemization | Store at -20°C; avoid heating during preparation |
Concentration | Higher concentrations may enhance stability | Working solutions prepared fresh from concentrated stock |
Light Exposure | Potential photolytic degradation | Store in amber containers; protect from light |
Metal Ion Contamination | Can catalyze racemization | Use high-purity water; consider chelating agents |
Freeze-Thaw Cycles | May impact structural integrity | Aliquot solutions to minimize freeze-thaw events |
Sodium L-lactate-3-¹³C solution serves as a fundamental isotopic tracer for quantifying hepatic gluconeogenesis through carbon-13 metabolic flux analysis protocols [1] [2]. The compound enables researchers to track carbon flow from lactate through pyruvate carboxylase and phosphoenolpyruvate carboxykinase pathways, providing direct measurements of gluconeogenic flux rates in liver tissue [3] [4].
Studies employing sodium L-lactate-3-¹³C have demonstrated that hepatic gluconeogenesis accounts for approximately 65-75% of total glucose production after a 23-hour fast in healthy individuals [5]. The isotopic labeling pattern allows precise quantification of the pyruvate carboxylase pathway, which represents the initial enzymatic step in converting lactate to glucose [4] [6].
Research utilizing this tracer has revealed that anaplerotic flux through pyruvate carboxylase is substantially higher than oxidative tricarboxylic acid cycle flux, with ratios ranging from 3- to 5-fold in normal liver metabolism [7]. The ¹³C enrichment in glucose carbon-2 and carbon-3 positions provides quantitative data on gluconeogenic contributions from lactate precursors [8] [9].
Table 1: Hepatic Gluconeogenesis Flux Measurements Using ¹³C-Lactate
Study Condition | Gluconeogenic Flux Rate | Pyruvate Carboxylase Activity | Reference |
---|---|---|---|
Fasted rats (12h) | 0.43 ± 0.04 μmol/g-liver/min | 2.0-fold increase vs fed | [10] |
Fed vs fasted human liver | 50-60% vs 65-75% of glucose production | 5-fold anaplerotic vs oxidative ratio | [5] |
Ex vivo liver perfusion | 15 ± 9 μmol/kg/min | Negatively correlated with body weight | [11] |
Advanced ¹³C metabolic flux analysis protocols utilizing sodium L-lactate-3-¹³C have enabled researchers to distinguish between direct gluconeogenesis and pyruvate recycling pathways [2] [8]. The isotopic dilution patterns observed in hepatic glucose provide quantitative measures of substrate cycling and metabolic efficiency in gluconeogenic pathways [12] [9].
Recent developments in dual-isotope approaches combining ²H and ¹³C tracers with lactate substrates have improved the resolution of hepatic versus extrahepatic gluconeogenic contributions [9] [13]. These methodologies demonstrate that liver-specific glucose production can be distinguished from whole-body gluconeogenesis using tissue-specific metabolite enrichment measurements [13].
Sodium L-lactate-3-¹³C solution enables precise quantification of pentose phosphate pathway flux contributions to cellular lactate pools through distinct isotopic labeling patterns [14] [15]. The compound allows researchers to distinguish between lactate derived from glycolysis versus lactate originating from pentose phosphate pathway activity based on carbon-13 positional enrichment [14] [16].
Studies utilizing this tracer have demonstrated that pentose phosphate pathway flux accounts for approximately 19-29% of total glucose metabolism in neuronal tissues, with the remaining flux proceeding through glycolysis [16]. The ¹³C labeling pattern in lactate carbon-2 and carbon-3 positions provides direct evidence of pentose phosphate pathway activity through transketolase and transaldolase reactions [14] [17].
Research employing sodium L-lactate-3-¹³C has revealed that pentose phosphate pathway contributions to lactate formation vary significantly across different tissue types and metabolic conditions [18] [19]. In hepatic tissue, pentose phosphate pathway flux typically represents 2-5% of total glucose utilization under normal conditions, increasing substantially during oxidative stress conditions [17] [18].
Table 2: Pentose Phosphate Pathway Flux Contributions Measured via ¹³C-Lactate Analysis
Tissue Type | PPP Flux (% of glucose) | Lactate from PPP (%) | Metabolic Condition | Reference |
---|---|---|---|---|
Neuronal cells | 19 ± 2% | 6.0-11% | Standard culture | [16] [19] |
Hepatic tissue | 2-5% | <5% | Fed state | [17] [18] |
HL-60 cells | Increased 5-fold | 10-15% | LPS activation | [18] |
Fungal cells | 51.1 ± 2.7% | Variable | Chemostat culture | [15] |
The isotopic analysis reveals that [2,3-¹³C₂]lactate formation specifically indicates pentose phosphate pathway activity, while [1,2-¹³C₂]lactate primarily reflects glycolytic flux [14]. This positional labeling specificity enables researchers to calculate precise flux ratios between oxidative and non-oxidative pentose phosphate pathway branches [15] [16].
Advanced mass spectrometry techniques combined with sodium L-lactate-3-¹³C tracing have demonstrated that pentose phosphate pathway flux increases dramatically during immune activation and proliferative states [18]. The enhanced flux supports increased nicotinamide adenine dinucleotide phosphate regeneration required for antioxidant defense mechanisms [18] [16].
Sodium L-lactate-3-¹³C solution provides critical insights into tricarboxylic acid cycle anaplerotic flux measurements in ex vivo human liver tissue models [20] [21]. The isotopic tracer enables quantification of pyruvate carboxylase-mediated carbon entry into the tricarboxylic acid cycle, representing a major anaplerotic pathway in hepatic metabolism [22] [4].
Studies utilizing ex vivo human liver perfusion models with sodium L-lactate-3-¹³C have demonstrated that anaplerotic flux substantially exceeds oxidative tricarboxylic acid cycle turnover [7] [10]. The ratio of anaplerotic to oxidative flux typically ranges from 3:1 to 5:1 in normal human hepatic tissue, indicating the predominant role of biosynthetic versus energy-generating pathways [23] [7].
Research employing this tracer in ex vivo liver models has revealed that pyruvate carboxylase flux accounts for approximately 70-85% of total anaplerotic activity [22] [21]. The ¹³C enrichment patterns in tricarboxylic acid cycle intermediates provide quantitative measurements of carbon flow through oxaloacetate, malate, and citrate pools [24] [25].
Table 3: TCA Cycle Anaplerotic Flux Measurements in Ex Vivo Human Liver Models
Metabolic Parameter | Flux Rate | Anaplerotic:Oxidative Ratio | Experimental Condition | Reference |
---|---|---|---|---|
Pyruvate carboxylase flux | 0.43 ± 0.04 μmol/g/min | 3-5:1 | Normal perfusion | [10] |
Total anaplerosis | 70-85% of carbon entry | 4.2 ± 0.8:1 | Fed state liver | [7] |
Cataplerotic flux | 60-80% of anaplerotic rate | Variable | Gluconeogenic conditions | [4] |
Citrate synthase activity | 0.12 ± 0.03 μmol/g/min | Baseline oxidative rate | Ex vivo perfusion | [24] |
Advanced ex vivo liver models utilizing sodium L-lactate-3-¹³C have demonstrated that anaplerotic flux responds dynamically to nutritional status and hormonal regulation [21] [26]. The isotopic enrichment measurements reveal increased pyruvate carboxylase activity during fasting conditions, supporting enhanced gluconeogenic capacity [4] [6].